3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N8O3 and its molecular weight is 368.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Theoretical Analysis
The molecular structure and theoretical analysis of compounds related to 3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide have been explored using techniques such as X-ray diffraction, FT-IR spectroscopy, Hartree-Fock (HF), and Density Functional Theory (DFT) methods. These studies help in understanding the molecular electrostatic potential and the frontier molecular orbitals, providing insights into the compound's reactivity and interaction potential (Gumus et al., 2018).
Antimicrobial and Antitubercular Activities
Research has shown that compounds bearing 1,2,4-oxadiazole and [1,2,4]triazolo moieties exhibit significant antimicrobial and antitubercular activities. These properties are attributed to their ability to interact with bacterial cells and disrupt their function, providing a potential pathway for new therapeutic agents against infections and tuberculosis (Gezginci et al., 1998), (Amaroju et al., 2017).
Antiviral Activities
Certain analogues of the pyrazolo and triazolo families have demonstrated antiviral activities, particularly against human cytomegalovirus and herpes simplex virus type 1. These findings underline the potential of these compounds in developing new antiviral drugs that can serve as effective treatments for viral infections (Saxena et al., 1990).
Herbicidal Activity
The synthesis and application of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural resemblance to the compound of interest, have shown promising herbicidal activity. This suggests a potential for agricultural applications in controlling unwanted vegetation, contributing to the management of crop health and yield (Moran, 2003).
Cytotoxicity and Antitumor Activities
Research into pyrazolo[1,5-a]pyrimidine derivatives, structurally related to this compound, has revealed cytotoxic properties against various cancer cell lines. These studies highlight the potential of these compounds in the development of new anticancer therapies (Hassan et al., 2014).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O3/c1-9-18-15(27-22-9)10-4-5-24-12(6-10)19-20-13(24)7-17-14(25)11-8-23(2)21-16(11)26-3/h4-6,8H,7H2,1-3H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDJOFMJAZEIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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